

A Technical Guide to the Biological Activities of Novel Thiadiazine 1,1-Dioxides

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Compound of Interest

Compound Name: 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B162290

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For Researchers, Scientists, and Drug Development Professionals

The thiadiazine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-HIV, neuroprotective, and potassium channel modulating properties of these novel compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazine 1,1-dioxides as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with some derivatives demonstrating promising inhibitory activity against key kinases involved in cancer progression.

Quantitative Anticancer Activity Data

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Anilinothiadiazinones	Bladder, Prostate, Pancreatic, Breast, Chordoma, Lung	Low single-digit μM	[1]
Fused[2][3] [4]thiadiazine 1,1- dioxides	Guanine aminohydrolase	Ki ≈ 200 μM	[5]
Phenyl- and naphthyl- substituted thiazinediones	Leukemia cells	-	

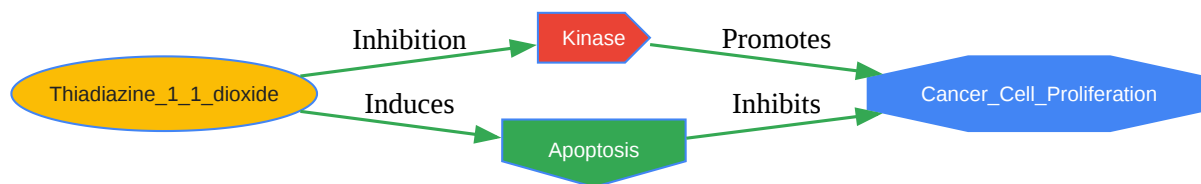
Experimental Protocols

MTT Assay for Cytotoxicity

The anti-proliferative activity of novel thiadiazine 1,1-dioxides can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 μM) and incubated for a further 48-72 hours.
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Signaling Pathway



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Caption: Inhibition of kinases by thiadiazine 1,1-dioxides can lead to the induction of apoptosis and a reduction in cancer cell proliferation.

Antimicrobial Activity

Thiadiazine 1,1-dioxides have also demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action is an area of active investigation, with potential for the development of new classes of antimicrobial agents.

Quantitative Antimicrobial Activity Data

Compound Class	Microorganism	MIC (µg/mL)	Reference
Pyrazolyl 1,3,4-thiadiazines	Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae,	2.9 - 125	[6][7]
	Escherichia coli, Aspergillus niger		
4-hydroxy-N'-(benzylidene)-2H-benzo[e][2,3]thiazine-3-carbohydrazide 1,1-dioxides	Various bacteria	-	[8]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC of novel thiadiazine 1,1-dioxides against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- **Preparation of Inoculum:** A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- **Serial Dilution:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-HIV Activity

Certain derivatives of thiadiazine 1,1-dioxides have been identified as potent inhibitors of the human immunodeficiency virus (HIV). These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).^[9]

Quantitative Anti-HIV Activity Data

Compound Class	HIV Strain	EC50 (μM)	Reference
1,1,3-trioxo-2H,4H-thieno[3,4-e] ^{[2][3]} ^[10] thiadiazines	HIV-1 (IIIB)	-	^[9]
8-chloro-2,3-dihydroimidazo[1,2-b] ^{[2][3]} ^[10] benzodithiazine 5,5-dioxides	HIV-1	0.09	^[11]

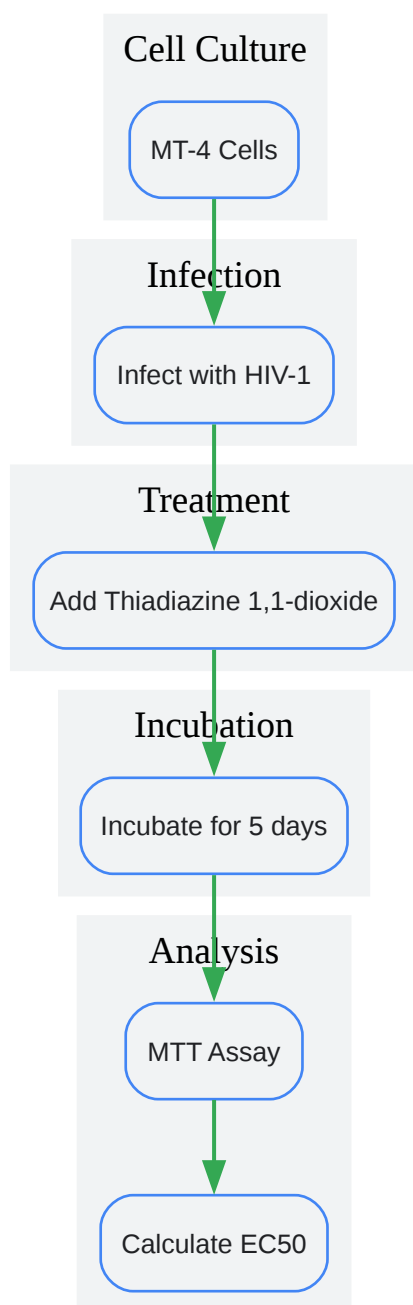
Experimental Protocols

Anti-HIV Assay in MT-4 Cells

The anti-HIV activity of thiadiazine 1,1-dioxides can be evaluated in MT-4 cells infected with HIV-1.

- **Cell Culture:** MT-4 cells are maintained in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
- **Infection:** Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01.
- **Compound Treatment:** Immediately after infection, the cells are treated with various concentrations of the test compounds.
- **Incubation:** The infected and treated cells are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
- **Viability Assay:** The viability of the cells is assessed using a colorimetric assay, such as the MTT assay, to determine the cytopathic effect of the virus. The EC₅₀ value, the concentration of the compound that protects 50% of the cells from virus-induced death, is then calculated.

Experimental Workflow



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Caption: Workflow for the evaluation of anti-HIV activity of thiadiazine 1,1-dioxides in MT-4 cells.

Neuroprotective Activity in a Model of Huntington's Disease

Promisingly, certain thiadiazine 1,1-dioxides have shown efficacy in a cellular model of Huntington's disease. These compounds are believed to act as agonists of the Hsp70 chaperone, which can reduce the aggregation of mutant huntingtin protein.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Cell-Based Model of Huntington's Disease

The neuroprotective effects of thiadiazine 1,1-dioxides can be assessed in a cell-based model of Huntington's disease, such as PC12 cells expressing a mutant huntingtin fragment with an expanded polyglutamine tract.

- **Cell Culture and Transfection:** PC12 cells are cultured and transfected with a vector expressing the mutant huntingtin protein fused to a fluorescent reporter (e.g., GFP).
- **Compound Treatment:** The transfected cells are treated with the test compounds for a specified period.
- **Aggregate Formation Analysis:** The formation of intracellular protein aggregates is visualized and quantified using fluorescence microscopy.
- **Cell Viability Assay:** The effect of the compounds on cell viability in the presence of the mutant huntingtin protein is determined using an appropriate assay (e.g., CellTiter-Glo).

K-ATP Channel Opening Activity

Thiadiazine 1,1-dioxides have been investigated as openers of ATP-sensitive potassium (K-ATP) channels.[\[12\]](#) These channels play a crucial role in various physiological processes, and their modulation has therapeutic potential in conditions such as diabetes and cardiovascular diseases.[\[13\]](#)[\[14\]](#)

Experimental Protocols

Patch-Clamp Electrophysiology

The activity of thiadiazine 1,1-dioxides on K-ATP channels can be directly measured using patch-clamp electrophysiology on cells expressing these channels (e.g., pancreatic β -cells or transfected HEK293 cells).[\[15\]](#)

- Cell Preparation: Cells are prepared for patch-clamp recording.
- Whole-Cell Configuration: The whole-cell patch-clamp configuration is established.
- Compound Application: The test compound is applied to the cell via the perfusion system.
- Current Measurement: The effect of the compound on the K-ATP channel current is recorded and analyzed. An increase in the outward potassium current indicates channel opening.

Signaling Pathway



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Caption: Opening of K-ATP channels by thiadiazine 1,1-dioxides leads to potassium efflux, membrane hyperpolarization, and subsequent inhibition of insulin secretion in pancreatic β -cells.

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